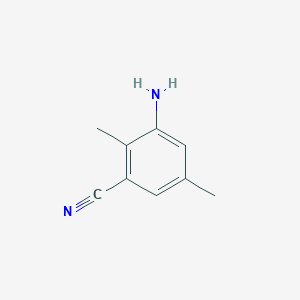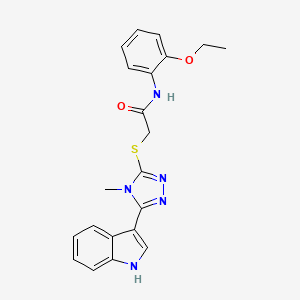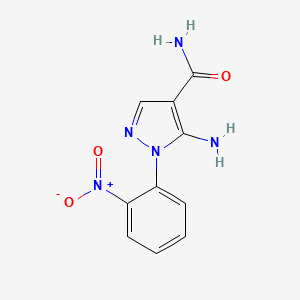
4-Bromo-1,2-benzothiazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, 1,2-Benzisothiazol-3(2H)-one can be synthesized by reacting 2-mercaptobenzoic acid with diphenyl phosphoryl azide .Molecular Structure Analysis
The molecular weight of “4-Bromo-1,2-benzothiazol-3-one” is 214.09 . The IUPAC name for this compound is 4-bromo-1,2-benzisothiazole .Aplicaciones Científicas De Investigación
Luminescent Materials Development Research has demonstrated the synthesis and characterization of luminescent materials based on 2,1,3-benzothiadiazole with carbazole moieties, showcasing improved optical properties and thermostability. The introduction of carbazole moieties to 4-bromo-1,2-benzothiazol-3-one derivatives has yielded compounds with significant enhancements in photoluminescence, offering potential applications in optoelectronic devices (Tao et al., 2011).
Antitumor Agents A series of 2-(4-aminophenyl)benzothiazoles, derived from modifications including this compound, have been identified as potent and selective antitumor agents. These compounds exhibit nanomolar in vitro activity against various human cancer cell lines, including breast, ovarian, lung, renal, and colon carcinomas. The structural modifications have led to a broad spectrum of antitumor activity, highlighting the potential of this compound derivatives in cancer therapy (Bradshaw et al., 2001).
Nematicidal Activities Novel derivatives synthesized from this compound have exhibited promising nematicidal activities against the cucumber root-knot nematode, Meloidogyne incognita. These findings suggest that such derivatives could serve as potential leads for the development of new nematicides, contributing to the control of nematode pests in agriculture (Wang et al., 2015).
Synthesis Techniques Research into the synthesis of benzothiazole derivatives, including those based on this compound, has led to the development of novel practical synthesis techniques. These methods facilitate the efficient production of benzothiazole compounds, which have applications in various fields, including pharmaceuticals and materials science (Itoh & Mase, 2007).
Fluorescent and Colorimetric pH Probes Benzothiazole-based compounds have been explored for their potential as fluorescent and colorimetric pH probes. The modifications of this compound derivatives have enabled the development of probes that are highly sensitive and selective for pH fluctuations, making them suitable for various applications, including biosensing and environmental monitoring (Diana et al., 2020).
Mecanismo De Acción
Benzothiazole derivatives have shown antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Safety and Hazards
Direcciones Futuras
Bromoderivatives of benzofused 1,2,5-thiadiazoles, which include “4-Bromo-1,2-benzothiazol-3-one”, are important precursors for the synthesis of dyes. These dyes are widely used to design effective photovoltaic materials . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .
Propiedades
IUPAC Name |
4-bromo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-4-2-1-3-5-6(4)7(10)9-11-5/h1-3H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQSWWBPKMUEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2781898.png)

![3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2781904.png)

![N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2781908.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2781909.png)
![ethyl 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2781912.png)

![ethyl {2-[1-(2-bromophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2781914.png)

![2-{[2-chloro-5-(hydroxymethyl)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2781916.png)


